molecular formula C7H6ClNOS B13330723 4-(5-Chlorothiophen-3-yl)azetidin-2-one

4-(5-Chlorothiophen-3-yl)azetidin-2-one

Cat. No.: B13330723
M. Wt: 187.65 g/mol
InChI Key: SHEYFMUCFVSLOL-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-3-yl)azetidin-2-one is a β-lactam derivative featuring a 5-chlorothiophen-3-yl substituent. β-lactams are renowned for their antimicrobial properties, and the incorporation of a thiophene ring with a chlorine atom at position 5 introduces unique electronic and steric characteristics.

Properties

Molecular Formula

C7H6ClNOS

Molecular Weight

187.65 g/mol

IUPAC Name

4-(5-chlorothiophen-3-yl)azetidin-2-one

InChI

InChI=1S/C7H6ClNOS/c8-6-1-4(3-11-6)5-2-7(10)9-5/h1,3,5H,2H2,(H,9,10)

InChI Key

SHEYFMUCFVSLOL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CSC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s key distinction lies in its 5-chlorothiophen-3-yl group. Comparisons with structurally related azetidin-2-one derivatives highlight variations in substituents and heterocyclic systems:

Compound Substituent/Heterocycle Key Structural Feature Reference
4-(5-Chlorothiophen-3-yl)azetidin-2-one 5-Chlorothiophen-3-yl Sulfur-containing aromatic ring with Cl Target
3-Chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one Pyridin-3-yl Nitrogen-containing aromatic ring
AZ-5, AZ-10 (oxadiazole/thiadiazole derivatives) Para-Cl on phenyl, thiadiazole EWGs on phenyl; sulfur-nitrogen heterocycle
Isoxazole derivatives Isoxazole ring Oxygen-nitrogen heterocycle
Triazole derivatives Triazole ring Nitrogen-rich heterocycle

Key Observations :

  • Thiophene vs.
  • EWG Positioning: Para-substituted EWGs (e.g., Cl, NO₂) on phenyl rings in AZ-5 and AZ-10 enhance antimicrobial activity by increasing electrophilicity .

Key Findings :

  • Pyridine-containing derivatives exhibit broad-spectrum activity against S. aureus and E. coli, with MIC values as low as 0.2 μg/mL .
  • Para-Cl substituents in AZ-5 and AZ-10 show enhanced gram-negative activity, suggesting chlorine’s role in disrupting bacterial membranes .
Physicochemical Properties

Physical data for selected compounds:

Compound Physical State Spectral Data (Key Peaks) Reference
4-(Hept-1-yn-1-yl)-1-(3-isopropylphenyl)azetidin-2-one Oil IR: 1740 cm⁻¹ (β-lactam C=O)
Triazole derivatives Solid ¹H-NMR: δ 4.2–4.5 (CH₂Cl)

Analysis :

  • Aliphatic substituents (e.g., hept-1-yn-1-yl) result in oily consistency, while aromatic derivatives are typically solids .
  • β-lactam carbonyl peaks in IR (∼1740 cm⁻¹) confirm ring integrity across derivatives .

Biological Activity

4-(5-Chlorothiophen-3-yl)azetidin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a chlorothiophene moiety and an azetidinone ring. Its molecular formula is C_9H_8ClN_1O, with a molecular weight of 187.65 g/mol. This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The biological activity of 4-(5-Chlorothiophen-3-yl)azetidin-2-one is believed to be mediated through its interactions with various biological targets. Research indicates that the compound may form hydrogen bonds and engage in π-π stacking interactions with target molecules, which are critical for its therapeutic effects. These interactions suggest a mechanism that could involve enzyme inhibition or receptor modulation, although specific targets remain under investigation.

Antimicrobial Properties

Studies have shown that 4-(5-Chlorothiophen-3-yl)azetidin-2-one exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as an antibiotic agent. For instance, it has been tested using the disc diffusion method, showing inhibition zones comparable to standard antibiotics.

Antifungal Activity

In addition to antimicrobial effects, this compound has demonstrated antifungal properties. Preliminary tests indicate efficacy against common fungal pathogens such as Candida species, suggesting its application in treating fungal infections.

Anticancer Potential

The anticancer activity of 4-(5-Chlorothiophen-3-yl)azetidin-2-one has been explored in several studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Cytotoxicity assays, such as the MTS assay, have been utilized to determine the half-maximal inhibitory concentration (IC50) values for various cancer cell lines, indicating effective dose ranges for therapeutic applications .

Comparative Analysis

To better understand the unique profile of 4-(5-Chlorothiophen-3-yl)azetidin-2-one, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
4-(5-Chlorothiophen-2-yl)azetidin-2-oneChlorothiophene at position 2Variation in substitution patternModerate antibacterial activity
(5-Chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-triazol-1-yl)azetidin-1-yl)methanoneIncorporates a triazole moietyEnhanced biological activity due to triazole additionHigh anticancer efficacy
4-(Chlorophenyl)azetidin-2-oneContains a chlorophenyl groupFocused on different pharmacological propertiesBroad-spectrum antimicrobial activity

This comparison illustrates how variations in substituents influence the chemical behavior and potential applications of these compounds.

Case Studies

Recent studies have highlighted the potential applications of 4-(5-Chlorothiophen-3-yl)azetidin-2-one in drug development:

  • Antimicrobial Efficacy : A study conducted by researchers aimed at evaluating the compound's effectiveness against multi-drug resistant bacterial strains found promising results, leading to further investigations into its formulation as a topical antibiotic.
  • Cancer Treatment Research : Another investigation focused on the compound's role as an adjunct therapy in combination with existing chemotherapeutics. Results indicated synergistic effects that enhance overall treatment efficacy against specific cancer types .

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